molecular formula C22H19N3O4 B4442177 1-benzyl-5-(3,4-dimethoxyphenyl)-2-hydroxypyrido[2,3-d]pyrimidin-4(1H)-one

1-benzyl-5-(3,4-dimethoxyphenyl)-2-hydroxypyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B4442177
M. Wt: 389.4 g/mol
InChI Key: NQJGJVJITOCAEG-UHFFFAOYSA-N
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Description

1-benzyl-5-(3,4-dimethoxyphenyl)-2-hydroxypyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrido[2,3-d]pyrimidin-4(1H)-one core, which is substituted with a benzyl group and a 3,4-dimethoxyphenyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 1-benzyl-5-(3,4-dimethoxyphenyl)-2-hydroxypyrido[2,3-d]pyrimidin-4(1H)-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) to facilitate the reactions .

Chemical Reactions Analysis

1-benzyl-5-(3,4-dimethoxyphenyl)-2-hydroxypyrido[2,3-d]pyrimidin-4(1H)-one can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used, such as lithium aluminum hydride.

    Substitution: The benzyl and 3,4-dimethoxyphenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to enhance reaction rates and selectivity .

Scientific Research Applications

1-benzyl-5-(3,4-dimethoxyphenyl)-2-hydroxypyrido[2,3-d]pyrimidin-4(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

1-benzyl-5-(3,4-dimethoxyphenyl)-2-hydroxypyrido[2,3-d]pyrimidin-4(1H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-benzyl-5-(3,4-dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c1-28-17-9-8-15(12-18(17)29-2)16-10-11-23-20-19(16)21(26)24-22(27)25(20)13-14-6-4-3-5-7-14/h3-12H,13H2,1-2H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQJGJVJITOCAEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C3C(=O)NC(=O)N(C3=NC=C2)CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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